1-Amino-3-cyclohexyl-2-methylpropan-2-ol

Description

Significance of Amino Alcohol Scaffolds in Advanced Synthetic Chemistry

Amino alcohol scaffolds are fundamental structural units found in a vast array of biologically active molecules, including natural products and pharmaceuticals. rsc.orgfrontiersin.org The 1,2-amino alcohol fragment is particularly prevalent; one survey noted its presence in over 300,000 compounds, including more than 2,000 natural products and over 80 drugs approved by the Food and Drug Administration. nih.gov This prevalence underscores the importance of developing efficient synthetic methods for their preparation. nih.govacs.org

The significance of these scaffolds in advanced synthetic chemistry is multifaceted:

Chiral Building Blocks (Synthons): Enantiomerically pure amino alcohols are invaluable starting materials for the synthesis of complex molecules. nih.govacs.orgcsic.es They serve as versatile intermediates that can be elaborated into a wide range of targets.

Chiral Ligands in Asymmetric Catalysis: Due to the coordinating ability of their nitrogen and oxygen atoms, chiral amino alcohols are widely used as ligands for metal catalysts. rsc.orgalfa-chemistry.com These ligands create a chiral environment around the metal center, enabling high levels of enantioselectivity in a variety of chemical transformations. csic.esresearchgate.net

Chiral Auxiliaries: Amino alcohols can be temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. acs.orgfishersci.com After the desired transformation, the auxiliary can be cleaved and recovered.

Biologically Active Molecules: The amino alcohol motif itself is a key pharmacophore in many drugs. nih.govum.edu.my Their dual functional groups allow for hydrogen bonding and other interactions critical for binding to biological targets like enzymes and receptors. um.edu.my

The dual reactivity of the amine and alcohol groups, combined with their capacity for stereochemical complexity, solidifies the role of amino alcohol scaffolds as "privileged scaffolds" in the fields of organic synthesis and drug discovery. nih.gov

Overview of Structural Features and Potential for Stereoisomerism in 1-Amino-3-cyclohexyl-2-methylpropan-2-ol

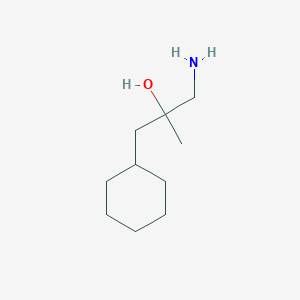

The molecular structure of this compound is defined by a three-carbon propane (B168953) backbone with multiple substitutions. An amino group (-NH₂) is located at the first carbon (C1), while the second carbon (C2) holds both a hydroxyl group (-OH) and a methyl group (-CH₃). The third carbon (C3) is attached to a cyclohexyl ring. This arrangement classifies it as a tertiary vicinal amino alcohol.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1551970-64-9 bldpharm.com |

| Molecular Formula | C₁₀H₂₁NO |

| Molecular Weight | 171.28 g/mol |

A critical aspect of this molecule's structure is its potential for stereoisomerism. The carbon atom at position 2 (C2) is a stereocenter because it is bonded to four distinct chemical groups:

An aminomethyl group (-CH₂NH₂)

A methyl group (-CH₃)

A hydroxyl group (-OH)

A cyclohexylmethyl group (-CH₂-C₆H₁₁)

The presence of this single chiral center means that this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-1-Amino-3-cyclohexyl-2-methylpropan-2-ol and (S)-1-Amino-3-cyclohexyl-2-methylpropan-2-ol. The synthesis of such molecules in an enantiomerically pure form is a primary objective of asymmetric synthesis, as different enantiomers of a chiral drug can exhibit vastly different biological activities. nih.gov

Research Trajectories for Complex Chiral Amino Alcohols

The synthesis and application of complex chiral amino alcohols remain a vibrant and evolving area of chemical research. rsc.org Current trajectories are focused on developing more efficient, selective, and sustainable methodologies.

Key research directions include:

Novel Catalytic Systems: A major focus is the development of new catalytic methods for the asymmetric synthesis of amino alcohols. This includes advancements in asymmetric transfer hydrogenation, which avoids the need for high-pressure hydrogen gas, and the use of novel metal catalysts. acs.orgresearchgate.net For instance, copper-catalyzed asymmetric approaches are being explored for constructing amino alcohols with high levels of stereocontrol. nih.gov

Biocatalysis and Enzymatic Synthesis: There is a growing emphasis on "green" chemistry, with biocatalysis emerging as a powerful tool. Researchers are engineering enzymes, such as amine dehydrogenases (AmDHs), to produce chiral amino alcohols from simple starting materials with very high enantioselectivity (>99% ee) under mild, aqueous conditions. frontiersin.orgnih.gov This approach offers an environmentally benign alternative to traditional organometallic catalysis. nih.gov

Stereodivergent Synthesis: For molecules with multiple stereocenters, a significant challenge is the ability to selectively synthesize any one of the possible stereoisomers. Modern research aims to develop stereodivergent methods, where slight modifications to the catalyst or reaction conditions can systematically provide access to the complete set of stereoisomers of a desired product. nih.gov This is particularly valuable in drug discovery for evaluating the properties of each isomer. nih.gov

Expansion of Chemical Space: Efforts are underway to apply synthetic methodologies to a broader range of substrates, enabling the creation of amino alcohols with greater structural diversity and complexity, such as those containing tertiary stereocenters. researchgate.net This includes developing radical-based reactions, like selective C-H functionalization, to convert alcohols into amino alcohols, providing new pathways to unnatural amino acids. news-medical.net

Advanced Applications: Beyond their role as synthons, research continues to explore new applications for chiral amino alcohols. This includes their use as highly effective chiral solvating agents for determining the enantiomeric purity of other molecules using NMR spectroscopy and the design of novel amino alcohol-based ligands for new catalytic transformations. westlake.edu.cnfrontiersin.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

1-amino-3-cyclohexyl-2-methylpropan-2-ol |

InChI |

InChI=1S/C10H21NO/c1-10(12,8-11)7-9-5-3-2-4-6-9/h9,12H,2-8,11H2,1H3 |

InChI Key |

KVTOTCLLUJNLTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CCCCC1)(CN)O |

Origin of Product |

United States |

Applications As Chiral Building Blocks, Ligands, and Catalysts in Advanced Organic Synthesis

Role as Chiral Auxiliaries in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.org The auxiliary introduces chirality to an otherwise achiral substrate, influencing the stereochemical outcome of subsequent reactions. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org 1-Amino-3-cyclohexyl-2-methylpropan-2-ol belongs to the class of 1,2-amino alcohols, which are widely recognized for their effectiveness as chiral auxiliaries. nih.gov

The primary amine and tertiary alcohol groups can be used to attach the auxiliary to a substrate, often forming an amide or an oxazolidinone derivative. The bulky cyclohexyl group provides significant steric hindrance, effectively shielding one face of the reactive center (e.g., an enolate), thereby directing the approach of incoming reagents to the opposite face. This steric control is fundamental to achieving high diastereoselectivity in reactions such as alkylations and aldol (B89426) additions. wikipedia.org For instance, chiral oxazolidinones, which can be formed from amino alcohols, are extensively used in stereoselective aldol reactions to produce specific enantiomers. wikipedia.org

Table 1: Representative Asymmetric Transformations Using Amino Alcohol-Based Chiral Auxiliaries

| Transformation Type | Auxiliary Class | Key Intermediate | Typical Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Asymmetric Alkylation | 1,2-Amino alcohol | Chiral Amide / Oxazolidinone Enolate | >90% |

| Asymmetric Aldol Reaction | 1,2-Amino alcohol | Chiral Oxazolidinone Boron Enolate | >95% |

| Asymmetric Michael Addition | 1,2-Amino alcohol | Chiral Imine / Enamine | >90% |

Design and Application in Chiral Ligand Development for Metal-Catalyzed Reactions

The utility of this compound extends to the field of asymmetric catalysis, where it serves as a scaffold for designing chiral ligands. The nitrogen and oxygen atoms of the amino alcohol moiety can act as a bidentate ligand, chelating to a transition metal center. This coordination creates a well-defined, chiral environment around the metal, which is the active site for catalysis. mdpi.com

Ligands derived from this amino alcohol can influence the stereoselectivity of a wide range of metal-catalyzed reactions, including asymmetric hydrogenation, C-C bond formation, and cyclization reactions. mdpi.comresearchgate.net By modifying the amine or alcohol groups, the electronic and steric properties of the resulting ligand can be fine-tuned to optimize its performance for a specific transformation and metal catalyst (e.g., Palladium, Rhodium, Ruthenium, Cobalt). mdpi.comresearchgate.net The enantioselectivity of these reactions is often high, leading to the synthesis of enantiomerically enriched products that are valuable in pharmaceuticals and materials science. rsc.org

Table 2: Applications of 1,2-Amino Alcohol-Derived Ligands in Metal-Catalyzed Reactions

| Reaction | Metal Catalyst | Ligand Type | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Phosphine-oxazoline | >99% |

| Asymmetric C-C Coupling | Palladium (Pd) | Diamine, Phosphino-amine | >95% |

| Asymmetric Cyclopropanation | Cobalt (Co), Copper (Cu) | Bis(oxazoline) | >90% |

Immobilization Strategies for Heterogeneous Catalysis

While chiral metal complexes are highly effective in homogeneous catalysis, the recovery and reuse of these often expensive catalysts can be challenging. Immobilization of the catalyst onto a solid support transforms it into a heterogeneous catalyst, which can be easily separated from the reaction mixture by filtration. kuleuven.be This approach is crucial for developing sustainable and economically viable industrial processes.

This compound, or ligands derived from it, can be anchored to various solid supports such as silica, polymers, or magnetic nanoparticles. The immobilization can be achieved through covalent bonding, typically by reacting the amino or hydroxyl group with a functionalized support. For example, the primary amine can form an amide or imine linkage with a polymer backbone. The resulting heterogeneous catalyst retains the chiral environment necessary for asymmetric induction while gaining the practical advantages of easy separation and recyclability. kuleuven.be

Table 3: Comparison of Homogeneous vs. Heterogeneous Catalysis Strategies

| Parameter | Homogeneous System | Heterogeneous System (Immobilized) |

|---|---|---|

| Catalyst Recovery | Difficult; often requires distillation or chromatography | Simple; typically by filtration |

| Catalyst Reusability | Often limited or not feasible | High potential for multiple cycles |

| Reaction Conditions | Generally milder | May require more forcing conditions |

| Catalyst Leaching | Not applicable | Potential issue; metal can leach into the product |

| Process Scalability | Can be complex for large-scale production | Well-suited for continuous flow and large-scale processes |

Precursor for Complex Molecular Architectures and Scaffolds

Chiral building blocks are fundamental starting materials for the synthesis of complex molecules like natural products and pharmaceuticals. nih.govmdpi.com this compound, with its defined stereochemistry and multiple functional groups, serves as an excellent precursor for constructing sophisticated molecular architectures. ontosight.ai Its inherent chirality can be transferred through multiple synthetic steps to control the stereochemistry of the final target molecule. The combination of the bulky cyclohexyl group and the reactive amino alcohol functionality allows for its incorporation into diverse molecular scaffolds, providing both structural rigidity and points for further chemical modification. nih.gov

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring and are prevalent in pharmaceuticals and biologically active compounds. rdd.edu.iqnih.gov The 1,2-amino alcohol motif is a classic precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. nih.gov

The primary amine and hydroxyl group of this compound can participate in cyclization reactions to form five- or six-membered rings. For instance, reaction with aldehydes or ketones can yield oxazolidines, while reaction with phosgene (B1210022) or its equivalents can produce oxazolidinones. These heterocyclic rings not only represent new chemical entities but can also serve as protected forms of the amino alcohol or as rigid scaffolds for further synthetic elaboration. researchgate.net The synthesis of various heterocyclic systems, including pyrans, pyrazoles, and pyridazines, often relies on starting materials containing amino groups that can undergo cyclocondensation reactions. rdd.edu.iqscielo.org.mx

Table 4: Examples of Heterocyclic Compounds Derived from 1,2-Amino Alcohol Precursors

| Reagent(s) | Resulting Heterocycle | Ring System |

|---|---|---|

| Aldehyde / Ketone | Oxazolidine | 5-membered (O, N) |

| Phosgene / Chloroformate | Oxazolidinone | 5-membered (O, N, C=O) |

| Carbon disulfide | Thiazolidinethione | 5-membered (S, N, C=S) |

The reactivity of the primary amine and tertiary hydroxyl groups allows for the straightforward derivatization of this compound into a wide array of other functional groups. ontosight.ai This versatility is key to its role as a building block in multi-step synthesis.

The primary amine can undergo standard transformations such as N-alkylation, N-acylation to form amides, or reaction with isocyanates to form ureas. It can also be converted into a carbamate, such as a tert-butoxycarbonyl (Boc) protected amine, which is a common strategy in peptide and organic synthesis to temporarily mask the amine's reactivity. rsc.org The tertiary hydroxyl group can be converted into an ether or ester, although such reactions can be sterically hindered. These derivatizations are essential for protecting the functional groups, modifying the molecule's physical properties (e.g., solubility), or preparing it for subsequent coupling reactions. ontosight.ai

Table 5: Common Derivatization Reactions for this compound

| Functional Group | Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Primary Amine (-NH₂) | N-Acylation | Acid chloride, Anhydride | Amide (-NHCOR) |

| Primary Amine (-NH₂) | N-Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Primary Amine (-NH₂) | Carbamate Formation | Boc₂O, Fmoc-Cl | Boc-amine, Fmoc-amine |

| Primary Amine (-NH₂) | Reductive Amination | Aldehyde/Ketone, NaBH₄ | Secondary Amine |

| Tertiary Alcohol (-OH) | O-Silylation | TMSCl, TBDMSCl | Silyl Ether (-OSiR₃) |

Mechanistic Investigations of Reactions Involving 1 Amino 3 Cyclohexyl 2 Methylpropan 2 Ol

Elucidation of Reaction Pathways and Transition States

No specific studies elucidating the reaction pathways or detailing the transition states for reactions involving 1-Amino-3-cyclohexyl-2-methylpropan-2-ol were found.

Understanding Stereoselectivity and Diastereoselectivity Control

There is no available research that specifically investigates the factors controlling stereoselectivity and diastereoselectivity in reactions where this compound is used as a chiral auxiliary or catalyst.

Influence of Solvent and Reagent Parameters on Reaction Outcomes

No publications were identified that systematically study the influence of different solvents or reagent parameters on the outcomes of reactions mediated by this compound.

Kinetic Studies of Mechanistic Steps

No kinetic studies on the mechanistic steps of any reaction involving this compound have been published.

Q & A

Q. What are the optimal synthetic routes for 1-Amino-3-cyclohexyl-2-methylpropan-2-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Route 1: Reacting 3-cyclohexyl-2-methylpropan-2-ol with ammonia under high pressure (1–5 atm) and temperature (80–120°C) in the presence of a palladium catalyst .

- Route 2: Using a cyclohexyl epoxide intermediate with methylamine, followed by acid-catalyzed ring opening (yield: ~65–75%) .

Key Variables: Catalyst choice (e.g., Pd vs. Pt), solvent polarity (e.g., ethanol vs. DMF), and temperature control significantly impact purity and yield. Purification via fractional distillation or recrystallization is recommended .

Q. How can researchers purify this compound to achieve >95% purity?

Methodological Answer:

- Chromatography: Use silica gel column chromatography with a gradient eluent (e.g., hexane:ethyl acetate 3:1 → 1:1) to separate byproducts .

- Recrystallization: Dissolve the crude product in hot ethanol, then cool to −20°C to precipitate pure crystals (melting point: 120–122°C) .

- Distillation: For liquid-phase intermediates, fractional distillation at reduced pressure (10–15 mmHg) minimizes thermal degradation .

Q. What are the common chemical reactions and mechanisms involving this compound?

Methodological Answer:

- Oxidation: React with KMnO₄ in acidic conditions to form a ketone derivative (e.g., 3-cyclohexyl-2-methylpropan-2-one) .

- Reduction: Use LiAlH₄ to reduce the amino alcohol to a secondary amine, though steric hindrance from the cyclohexyl group may slow reactivity .

- Substitution: Replace the hydroxyl group with halogens (e.g., SOCl₂ for Cl substitution) to generate intermediates for drug discovery .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

- Chiral Resolution: Separate enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) and compare their binding affinities to targets like G-protein-coupled receptors .

- Case Study: The (1R,2R)-enantiomer of a related compound showed 10× higher inhibition of serotonin reuptake than its (1S,2S)-counterpart .

Table 1: Stereochemical Impact on Bioactivity

| Enantiomer | Target IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|

| (R,R) | 15 ± 2 | 10:1 (vs. S,S) |

| (S,S) | 150 ± 20 | 1:1 |

Q. How can researchers resolve contradictions in reported reaction outcomes for this compound?

Methodological Answer:

- Variable Analysis: Systematically test parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE). For example, conflicting oxidation yields (30% vs. 70%) may arise from trace water content in solvents .

- Spectroscopic Validation: Use ¹H/¹³C NMR to confirm product identity and GC-MS to detect low-abundance byproducts .

Q. What experimental strategies are recommended for studying enzyme interactions with this compound?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure real-time binding kinetics with enzymes like cytochrome P450 .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to identify entropy-driven vs. enthalpy-driven interactions .

Q. How does this compound compare structurally and functionally to analogs in pharmacological studies?

Methodological Answer:

- SAR Analysis: Replace the cyclohexyl group with phenyl or furan moieties to assess impact on logP and membrane permeability .

Table 2: Comparative Pharmacological Properties

| Compound | logP | Solubility (mg/mL) | IC₅₀ (μM) |

|---|---|---|---|

| 1-Amino-3-cyclohexyl [...] | 2.1 | 8.5 | 12.3 |

| 1-Amino-3-phenyl [...] | 1.8 | 12.0 | 9.7 |

| 1-Amino-3-furan [...] | 1.5 | 15.2 | 6.4 |

Q. What computational methods are suitable for modeling the reactivity of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.